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Compound of Interest

Compound Name: 3-(N,N-Diethylamino)-L-alanine

CAS No.: 754167-24-3

Cat. No.: B3282651

Get Quote

The functional utility of 3-(N,N-Diethylamino)-L-alanine lies in its ability to act as a "proton

sponge" within the physiological pH window.

Table 1: Physicochemical Specifications
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Property Value / Description
Clinical/Experimental
Relevance

Formula

Low molecular weight allows

minimal steric clash in helical

bundles.

Side Chain Diethylaminomethyl group

Tertiary amine; hydrophobic

when deprotonated, cationic

when protonated.[1]

Chirality L-configuration (S)

Essential for compatibility with

standard proteolytic enzymes

and receptor binding.

Side Chain ~9.2 (Estimated)

Lower than Lys (~10.[1]5) or

Arg (~12.5).[1] Allows

deprotonation in cytosolic pH

(7.[1]4) vs. lysosomal pH (4.5).

[1]

Hydrophobicity Tunable

Amphiphilic nature changes

dynamically with pH, aiding

membrane translocation.[1]

Isoelectric Point (pI) ~9.8

Net positive charge at

physiological pH, facilitating

cell entry.[1]

Mechanistic Insight: The Proton Sponge Effect
Unlike Lysine, which remains protonated (

) under physiological conditions, the diethylamino group possesses a buffering capacity
between pH 5.0 and 7.[1]4. In drug delivery, this residue absorbs protons within the acidic
endosome, causing osmotic swelling and rupture (the "proton sponge" effect), thereby
releasing the peptide payload into the cytosol.[1]

Part 2: Synthetic Routes & Production[1][2][3]
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Two primary routes exist for synthesizing the Fmoc-protected derivative suitable for SPPS:

Reductive Alkylation of Dap and Michael Addition to Dehydroalanine. The latter is preferred for

its atom economy and stereochemical retention.

Method A: Michael Addition to Dehydroalanine (The
"Modern" Route)
This route utilizes an Fmoc-protected serine or cysteine derivative converted to a

dehydroalanine (Dha) intermediate, followed by the conjugate addition of diethylamine.

Protocol:

Precursor Preparation: Convert Fmoc-Ser(TRT)-OH or Fmoc-Cys(TRT)-OH to Fmoc-

Dehydroalanine (Fmoc-Dha-OH) using oxidative elimination (e.g., using Dess-Martin

periodinane followed by base).

Michael Addition:

Dissolve Fmoc-Dha-OH (1.0 eq) in DCM/DMF (1:1).

Add Diethylamine (1.5 eq) dropwise at 0°C.[1]

Critical Step: The reaction must be kept cold to prevent polymerization of Dha.

Stir for 4 hours, allowing warming to RT.

Purification: The product is isolated via flash chromatography (DCM:MeOH gradient).

Visualization: Synthesis Workflow

Figure 1: Synthesis via Michael Addition to Dehydroalanine Intermediate
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Part 3: Application in Solid-Phase Peptide Synthesis
(SPPS)
Integrating a tertiary amine side chain into SPPS requires specific modifications to standard

Fmoc protocols to prevent "self-cleavage" or aggregation.

Coupling Protocol
The diethylamino group is basic. If left as a free base, it can deprotonate the Fmoc group of the

incoming amino acid or the resin-bound peptide, leading to premature deprotection or double

hits.

Recommendation: Use the Hydrochloride Salt of the amino acid (Fmoc-3-(N,N-

diethylamino)-Ala-OH · HCl).

Coupling Reagents: HATU/HOAt is superior to HBTU due to the steric bulk of the diethyl

group.

Base Usage: Use exactly 2.0 equivalents of DIPEA (Diisopropylethylamine) relative to the

amino acid to neutralize the HCl salt and activate the carboxyl group. Do not use large

excesses of base.[2]

Cleavage & Deprotection[1][3][5]
Cocktail: Standard TFA/TIS/H2O (95:2.5:2.5) is effective.[1][3]

Warning: The tertiary amine can trap carbocations (like trityl or t-butyl cations) released from

other protecting groups.

Scavengers: Increase the scavenger load (TIS or EDT) if the peptide contains sensitive

residues (Trp, Cys).[1]

Troubleshooting: The "Basic" Problem
If you observe low yields or truncated sequences after the coupling of this residue:

Cause: The side chain tertiary amine may be acting as a base during subsequent

deprotection steps, altering the kinetics.[1]
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Solution: Wash the resin with a weak acid solution (e.g., 1% HOBt in DMF) after the coupling

step to ensure the side chain remains protonated before proceeding to the next Fmoc

removal.

Part 4: Functional Utility in Drug Design
This residue is a "functional switch."[1] Its utility is best visualized through its ionization states

relative to cellular compartments.[1]

Visualization: pH-Dependent Mechanism

Figure 2: pH-Triggered Activation Mechanism for Drug Delivery
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[4] Key Applications:

Charge-Reversal Peptides: Peptides that are neutral/anionic in the blood (long circulation)

but become cationic in the tumor microenvironment (slightly acidic) to trigger uptake.

Solubility Enhancement: Replacing hydrophobic Leucine/Valine residues with 3-

(diethylamino)-alanine increases aqueous solubility without introducing a permanent charge

that might hinder membrane permeability.

Part 5: Analytical Characterization (QC)[1]
To ensure scientific integrity, the synthesized amino acid must be validated using the following

parameters.

Table 2: Quality Control Specifications

Method
Expected Signal /
Observation

Purpose

1H NMR (D2O/DMSO)

Triplet at ~1.0 ppm (6H,

methyls); Quartet at ~2.6 ppm

(4H, methylenes); Multiplet at

~2.9 ppm (beta-H).

Confirms the integrity of the

diethylamino side chain.

ESI-MS peak matching calculated

mass.

Verifies molecular weight and

absence of protecting group

loss.

Chiral HPLC
Single peak on Chiralpak AD-H

or equivalent column.

Critical: Ensures no

racemization occurred during

the Michael addition (target

>99% ee).

Kaiser Test
Negative (if checking coupling

efficiency on resin).[1][5]

Confirms complete coupling to

the N-terminus of the growing

chain.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.prepchem.com/3-2-amino-4-thiazolyl-l-alanine/
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/protein-biology/protein-structural-analysis/amino-acid-reference-chart
https://pdf.benchchem.com/15431/Application_Notes_and_Protocols_for_the_Use_of_N_Methyl_DL_alanine_in_Peptide_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3282651?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chalker, J. M., et al. (2011). "Chemical Modification of Proteins at Cysteine: Opportunities in

Chemistry and Biology." Asian Journal of Organic Chemistry. Link (Context: Dehydroalanine

synthesis from Cysteine).[1]

Bernardes, G. J. L., et al. (2008). "From Disulfide to Thioether: Systematic Evaluation of the

Reaction of Dehydroalanine with Thiols."[1] Chemistry – A European Journal.[1] Link

(Context: Reactivity of Dehydroalanine Michael acceptors).

Pack, D. W., et al. (2005). "Design and Development of Polymers for Gene Delivery."[1]

Nature Reviews Drug Discovery.[1] Link (Context: Proton sponge effect and tertiary amines).

Ma, J. A. (2003).

- and

-Amino Acids." Angewandte Chemie International Edition. Link (Context: Asymmetric
synthesis of amino acid derivatives).

BenchChem Technical Support. (2025). "Application Notes and Protocols for the Use of N-

Methyl-DL-alanine in Peptide Synthesis."[5] BenchChem Application Notes. Link (Context:

Handling sterically hindered and modified amino acids in SPPS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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